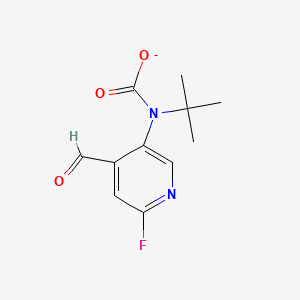
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H13FN2O3. It is known for its potential biological activity and various applications in scientific research . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a formyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate involves several steps. One common method includes the reaction of 6-fluoro-4-formylpyridine with tert-butyl isocyanate under controlled conditions . The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the reactants and the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts and temperature control to facilitate the desired transformations . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
Scientific Research Applications
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate: Similar structure but with a chloro group instead of a fluoro group.
tert-Butyl (6-bromo-4-formylpyridin-3-yl)carbamate: Similar structure but with a bromo group instead of a fluoro group.
tert-Butyl (6-methyl-4-formylpyridin-3-yl)carbamate: Similar structure but with a methyl group instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H12FN2O3- |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)14(10(16)17)8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,16,17)/p-1 |
InChI Key |
OYOQISUSTZUHKT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(C1=CN=C(C=C1C=O)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















